molecular formula C8H7BrN2O B15205938 7-(Bromomethyl)benzo[d]oxazol-2-amine

7-(Bromomethyl)benzo[d]oxazol-2-amine

Cat. No.: B15205938
M. Wt: 227.06 g/mol
InChI Key: MIECILYYMRTFFM-UHFFFAOYSA-N
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Description

7-(Bromomethyl)benzo[d]oxazol-2-amine is a heterocyclic compound that belongs to the oxazole family. This compound features a benzoxazole ring substituted with a bromomethyl group at the 7th position and an amine group at the 2nd position. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)benzo[d]oxazol-2-amine typically involves the following steps:

    Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by the cyclization of ortho-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Bromomethylation: The benzoxazole intermediate is then subjected to bromomethylation. This can be done using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Amination: The final step involves the introduction of the amine group at the 2nd position. This can be achieved by treating the bromomethylated benzoxazole with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Bromomethyl)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used. Conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoxazole derivatives with various functional groups.

    Oxidation: Oxidized benzoxazole derivatives with higher oxidation states.

    Reduction: Reduced benzoxazole derivatives with different alkyl groups.

Scientific Research Applications

7-(Bromomethyl)benzo[d]oxazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, aiding in the development of new therapeutic agents.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Chemical Biology: The compound serves as a probe for studying biological processes and pathways.

Mechanism of Action

The mechanism of action of 7-(Bromomethyl)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The benzoxazole ring can interact with aromatic residues in the active sites of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-(Chloromethyl)benzo[d]oxazol-2-amine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    7-(Methyl)benzo[d]oxazol-2-amine: Lacks the halogen substituent, resulting in different reactivity and biological activity.

    2-Amino-7-(bromomethyl)benzothiazole: Contains a benzothiazole ring instead of a benzoxazole ring, leading to different chemical properties.

Uniqueness

7-(Bromomethyl)benzo[d]oxazol-2-amine is unique due to the presence of both a bromomethyl group and an amine group on the benzoxazole ring. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

7-(bromomethyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C8H7BrN2O/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4H2,(H2,10,11)

InChI Key

MIECILYYMRTFFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)N)CBr

Origin of Product

United States

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